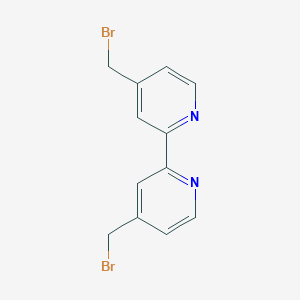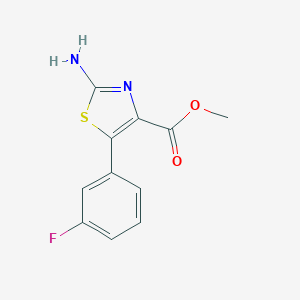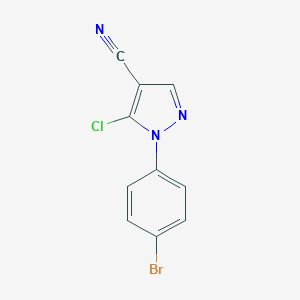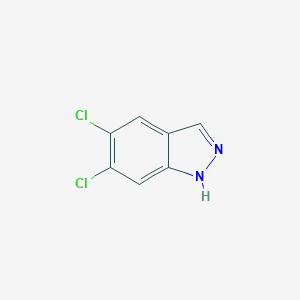
5,6-dichloro-1H-indazole
Vue d'ensemble
Description
5,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance and has a molecular weight of 187.03 .
Synthesis Analysis
Indazole derivatives, including 5,6-dichloro-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) .
Chemical Reactions Analysis
Indazole derivatives, including 5,6-dichloro-1H-indazole, have been involved in various chemical reactions . For example, one study reported the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions .
Physical And Chemical Properties Analysis
5,6-Dichloro-1H-indazole is a solid substance . It has a molecular weight of 187.03 .
Applications De Recherche Scientifique
-
Pharmacology and Medicinal Chemistry
- Indazole derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- They are important building blocks for many bioactive natural products and commercially available drugs .
- For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole structural motif .
- Another example is pazopanib, a tyrosine kinase inhibitor approved by the FDA for renal cell carcinoma, which also contains an indazole structural motif .
-
Synthetic Chemistry
- Indazoles are synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
- These synthetic approaches have been optimized over the years, with recent strategies focusing on reducing the formation of byproducts and increasing yields .
-
Agriculture
Safety And Hazards
Orientations Futures
Indazole derivatives, including 5,6-dichloro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities . For example, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of NSCLC .
Propriétés
IUPAC Name |
5,6-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJBZZQBWIBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328595 | |
| Record name | 5,6-dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indazole | |
CAS RN |
124691-76-5 | |
| Record name | 5,6-dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



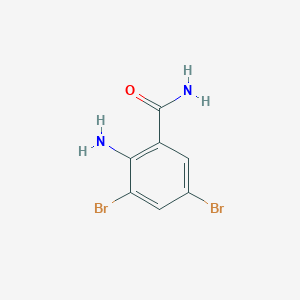


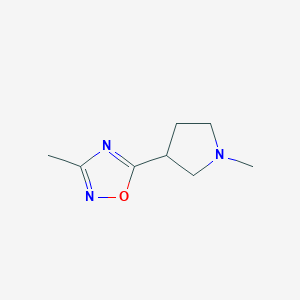



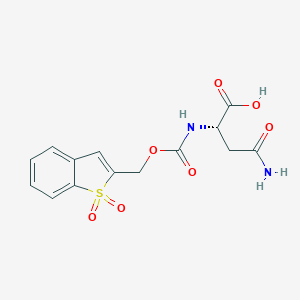
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
